molecular formula C17H20N2O2 B5296796 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide

3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B5296796
M. Wt: 284.35 g/mol
InChI Key: RPQGQMGHHLYEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as PPEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in the treatment of various neurological disorders.

Mechanism of Action

3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which results in an increase in the activity of this receptor. This increased activity has been shown to have a neuroprotective effect and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects, including an increase in synaptic plasticity, an improvement in learning and memory, and a reduction in neuroinflammation. These effects are thought to be mediated by the activation of mGluR5.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its specificity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for research on 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, including the development of more stable analogs, the investigation of its potential therapeutic effects in human clinical trials, and the study of its effects on other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential side effects.

Synthesis Methods

The synthesis of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves a multi-step process that includes the reaction of 4-pyridinecarboxaldehyde with 3-propoxyaniline to form 3-propoxy-N-(pyridin-4-yl)aniline. This intermediate is then reacted with 1-bromoethylbenzene in the presence of a palladium catalyst to form the final product, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide.

Scientific Research Applications

3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of these disorders.

properties

IUPAC Name

3-propoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-16-6-4-5-15(12-16)17(20)19-13(2)14-7-9-18-10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQGQMGHHLYEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

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